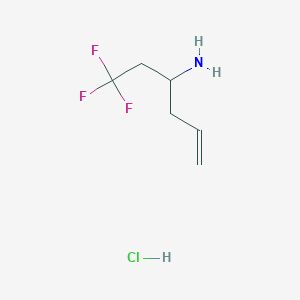

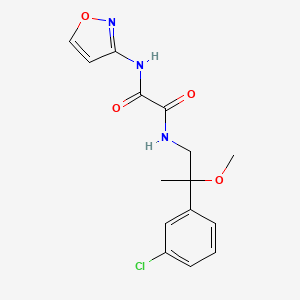

1,1,1-Trifluorohex-5-en-3-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1,1-Trifluorohex-5-en-3-amine hydrochloride is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of hex-5-en-3-amine, which is a key intermediate in the synthesis of various biologically active compounds. In

Wissenschaftliche Forschungsanwendungen

Fluoroalkylation in Aqueous Media

Recent studies have explored the advancement of aqueous fluoroalkylation, highlighting the importance of incorporating fluorinated or fluoroalkylated groups into molecules. The environmental concerns are addressed by developing methods that are mild, environment-friendly, and efficient. The use of water as a solvent or reactant in various fluoroalkylation reactions, including trifluoromethylation and difluoromethylation, underlines the shift towards green chemistry. Significant catalytic systems and newly developed reagents are key to these reactions, indicating a potential area where 1,1,1-Trifluorohex-5-en-3-amine hydrochloride could be applied, considering its fluoroalkyl nature (Song et al., 2018).

Adsorption of Perfluorinated Compounds

The adsorption behavior and mechanisms of perfluorinated compounds on various adsorbents have been extensively reviewed. Adsorbents with amine groups, similar to the functional group in 1,1,1-Trifluorohex-5-en-3-amine hydrochloride, generally exhibit high adsorption capacity for these compounds. The formation of micelles/hemi-micelles plays a significant role in achieving high adsorption capacity, especially on porous adsorbents. This information suggests potential applications of 1,1,1-Trifluorohex-5-en-3-amine hydrochloride in environmental remediation, particularly in the removal of perfluorinated pollutants from water (Du et al., 2014).

PFAS Removal by Amine-Functionalized Sorbents

A critical review focused on the efficiency of PFAS removal by amine-functionalized sorbents provides an insight into the application of amine-containing compounds in water treatment technologies. The removal efficiency relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology. Considering 1,1,1-Trifluorohex-5-en-3-amine hydrochloride contains an amine functional group, it could potentially be utilized in the design of next-generation sorbents for PFAS control in water treatment processes (Ateia et al., 2019).

Advanced Oxidation Processes for Degradation

The review on the degradation of nitrogen-containing hazardous compounds through advanced oxidation processes touches on the effectiveness of these processes in mineralizing nitrogen-containing compounds. Given the nitrogen-containing nature of 1,1,1-Trifluorohex-5-en-3-amine hydrochloride, understanding these processes could be pivotal in assessing its environmental fate and potential degradation pathways, highlighting its application in environmental chemistry and pollution control (Bhat & Gogate, 2021).

Amine-Functionalized Metal–Organic Frameworks

The synthesis, structures, and applications of amine-functionalized metal–organic frameworks (MOFs) have shown significant promise in various fields, including CO2 capture due to the strong interaction between CO2 and basic amino functionalities. This research area could provide insights into the potential use of 1,1,1-Trifluorohex-5-en-3-amine hydrochloride in the development of new materials for gas storage, separation, and catalysis, leveraging its amine functionality (Lin et al., 2016).

Eigenschaften

IUPAC Name |

1,1,1-trifluorohex-5-en-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c1-2-3-5(10)4-6(7,8)9;/h2,5H,1,3-4,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMPMSABSGTIJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluorohex-5-en-3-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2729269.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2729271.png)

![3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2729283.png)